molecular formula C18H15FN2O3 B4163710 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate

Cat. No. B4163710
M. Wt: 326.3 g/mol
InChI Key: GKTRZFNVJZDKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoxaline derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate is not fully understood, but it has been proposed that it acts by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has been shown to improve glucose uptake and insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its ability to exhibit multiple pharmacological properties. This makes it a versatile compound that can be used in various types of experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research involving 2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, it may be worthwhile to investigate its potential as a drug delivery system, as its chemical structure allows for modification and conjugation with other molecules.

Scientific Research Applications

2-fluorobenzyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been found to exhibit various pharmacological properties, making it a potential candidate for the development of new drugs. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

IUPAC Name

(2-fluorophenyl)methyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-13-6-2-1-5-12(13)11-24-17(22)10-9-16-18(23)21-15-8-4-3-7-14(15)20-16/h1-8H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTRZFNVJZDKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CCC2=NC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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